N-(2,3-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

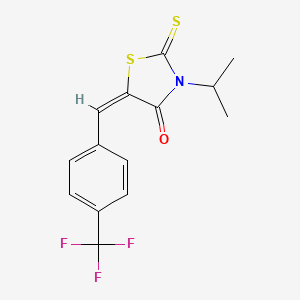

The compound “N-(2,3-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide” is a pyridazine derivative. Pyridazine is a basic aromatic ring, one of three isomeric compounds with the formula C4H4N2. The pyridazine ring is a six-membered ring with two adjacent nitrogen atoms. It appears to have an amide functional group attached to the 3-position and a 2,3-dimethylphenyl group attached via a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridazine derivative with the appropriate amine (in this case, 2,3-dimethylphenylaniline) under amide bond-forming conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . The presence of the pyridazine ring, the amide group, and the 2,3-dimethylphenyl group would impart specific structural features that could be identified by these techniques.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridazine ring, the amide group, and the 2,3-dimethylphenyl group . For instance, the pyridazine ring might undergo electrophilic substitution reactions, while the amide group might participate in hydrolysis or condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, boiling point, and stability, would be determined by its molecular structure . For instance, the presence of the polar amide group might enhance its solubility in polar solvents.科学的研究の応用

Synthesis and Biological Activity

One study detailed the synthesis of novel heterocyclic compounds, including a variety of aryl monoazo organic compounds, which demonstrated significant antimicrobial and antitumor activities. These compounds were applied for dyeing polyester fabrics, indicating their utility in producing sterile and biologically active materials for various applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Advanced Material Synthesis

Research on the synthesis of novel pyrazolyl-pyridazine ReI tricarbonyl complexes has been conducted, leading to the development of zwitterionic structures stabilized by hydrogen bonding. This work provides a new route for bromide replacement in such complexes, potentially opening new pathways for the creation of advanced materials with unique electrochemical and structural properties (Saldías, Mella, Pizarro, & Vega, 2020).

Organic Synthesis Methodologies

In organic synthesis, novel methodologies have been developed for the condensation reactions of certain compounds, leading to the creation of a wide range of heterocyclic amines. These methods offer improvements in product yields and reaction times, showcasing the versatility of N-(2,3-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide-related compounds in synthesizing pyridazine derivatives and other complex molecules (Al‐Zaydi & Borik, 2007).

Photophysical Properties

Another line of research explored the synthesis of 2-azaindolizines, highlighting an efficient method for their preparation. These compounds were then converted to fluorescent compounds through transition-metal-catalyzed cross-coupling reactions, indicating potential applications in the development of new fluorescent materials for various technological applications (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).

Safety And Hazards

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-4-3-5-10(9(8)2)14-13(18)11-6-7-12(17)16-15-11/h3-7H,1-2H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHYVJWEULBTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=NNC(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B2861510.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2861511.png)

![N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2861513.png)

![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2861516.png)

![2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2861517.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2861518.png)

![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2861519.png)

![3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2861523.png)

![4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B2861525.png)